molecular formula C8H8FNO2 B1431448 Methyl 2-fluoro-5-methylpyridine-3-carboxylate CAS No. 1227575-36-1

Methyl 2-fluoro-5-methylpyridine-3-carboxylate

Cat. No.: B1431448
CAS No.: 1227575-36-1
M. Wt: 169.15 g/mol
InChI Key: OFNRLVPCSZXTRF-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-methylpyridine-3-carboxylate is an organic compound belonging to the class of fluorinated pyridines It is characterized by a pyridine ring substituted with a methyl group at the 5-position, a fluorine atom at the 2-position, and a carboxylate ester group at the 3-position

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-fluoro-5-methylpyridine-3-carboxylate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Additionally, the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring could potentially influence its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-methylpyridine-3-carboxylate typically involves the fluorination of a suitable pyridine precursor. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This method provides good to high yields of the desired fluorinated pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 2-fluoro-5-methylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-fluoro-5-methylpyridine-3-carboxylate: Similar structure but with the fluorine atom at the 6-position.

    2-Fluoro-5-methylpyridine-3-carboxylic acid: The carboxylate ester group is replaced with a carboxylic acid group.

    5-Methyl-2-fluoropyridine: Lacks the carboxylate ester group.

Uniqueness

Methyl 2-fluoro-5-methylpyridine-3-carboxylate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both a fluorine atom and a carboxylate ester group makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-fluoro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNRLVPCSZXTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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